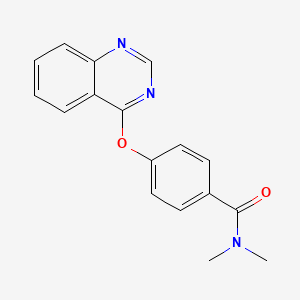
N-(5-bromo-2-fluorobenzyl)methanesulfonamide
Übersicht
Beschreibung
N-(5-bromo-2-fluorobenzyl)methanesulfonamide, also known as BFM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. BFM is a sulfonamide derivative that has been found to exhibit potent inhibitory activity against various enzymes, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of N-(5-bromo-2-fluorobenzyl)methanesulfonamide is not fully understood, but it is believed to involve the inhibition of enzyme activity through binding to the active site. This compound has been found to exhibit selective inhibitory activity against certain enzymes, suggesting that it may have unique mechanisms of action for different targets.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects in vitro and in vivo. It has been found to exhibit anti-cancer activity, anti-inflammatory activity, and anti-angiogenic activity. This compound has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-bromo-2-fluorobenzyl)methanesulfonamide has several advantages for use in lab experiments. It is a highly potent inhibitor of various enzymes, making it useful for studying enzyme function and inhibition. This compound is also relatively easy to synthesize and purify, making it accessible to researchers. However, this compound has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanisms of action.
Zukünftige Richtungen
There are several future directions for research on N-(5-bromo-2-fluorobenzyl)methanesulfonamide. One potential area of focus is the development of new drugs based on this compound for the treatment of various diseases. Another area of interest is the investigation of this compound's mechanisms of action and its interactions with different enzymes. Additionally, further studies are needed to fully understand the safety and toxicity of this compound and its potential for use in clinical settings.
Wissenschaftliche Forschungsanwendungen
N-(5-bromo-2-fluorobenzyl)methanesulfonamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit inhibitory activity against various enzymes, including carbonic anhydrases, histone deacetylases, and metalloproteinases. These enzymes play important roles in various physiological processes and are implicated in numerous diseases, making this compound a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
N-[(5-bromo-2-fluorophenyl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFNO2S/c1-14(12,13)11-5-6-4-7(9)2-3-8(6)10/h2-4,11H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPLWLDNOFRQJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=C(C=CC(=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-N,2-N-diethyl-1-N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]propane-1,2-diamine](/img/structure/B7511903.png)




![1,3-Dimethyl-6-[[methyl-(2-methylcyclohexyl)amino]methyl]pyrimidine-2,4-dione](/img/structure/B7511937.png)
![1-[5-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)thiophen-2-yl]ethanone](/img/structure/B7511944.png)
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5-ethylfuran-2-yl)methanone](/img/structure/B7511953.png)


![Methyl 2-[3-(cyclobutanecarbonylamino)phenoxy]acetate](/img/structure/B7511972.png)


